Methyl 9-[(oxoacetyl)oxy]nonanoate
Description
Methyl 9-[(oxoacetyl)oxy]nonanoate is a methyl ester derivative featuring a nonanoate backbone substituted at the 9th position with an oxoacetyloxy group (–O–C(=O)–CO–). This compound combines ester and ketone functionalities, which influence its reactivity and applications in organic synthesis and industrial processes.
Properties
CAS No. |
55184-92-4 |
|---|---|
Molecular Formula |
C12H20O5 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
methyl 9-oxaldehydoyloxynonanoate |
InChI |
InChI=1S/C12H20O5/c1-16-11(14)8-6-4-2-3-5-7-9-17-12(15)10-13/h10H,2-9H2,1H3 |
InChI Key |
GZFGMEUUJWVDPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCOC(=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9-[(oxoacetyl)oxy]nonanoate can be synthesized through the esterification of nonanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to reflux to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The process includes the use of a distillation column to separate the ester from the reaction mixture, followed by purification steps such as washing and drying .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-[(oxoacetyl)oxy]nonanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nonanoic acid derivatives.
Reduction: Hydroxylated nonanoic acid derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 9-[(oxoacetyl)oxy]nonanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of coatings, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of methyl 9-[(oxoacetyl)oxy]nonanoate involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis to release the active nonanoic acid derivative, which can further interact with cellular components .
Comparison with Similar Compounds
Structural and Functional Group Comparison
Key structural analogs include methyl esters with varying oxygen-based substituents. A comparative analysis is summarized in Table 1.
Table 1: Structural and Functional Comparison of Methyl 9-[(Oxoacetyl)Oxy]Nonanoate and Related Compounds
Reactivity and Metabolic Pathways
- Transesterification: Methyl nonanoate derivatives, such as ethyl nonanoate, are critical in yeast-mediated transesterification, producing ethyl esters in wine fermentation. Methyl esters generally exhibit higher reactivity than ethyl analogs in enzymatic systems (e.g., AlkB activity: 200 U gcdw for methyl nonanoate vs. lower for ethyl) .
- Oxidation and Cyclization: Methyl 9-(oxiran-2-yl)nonanoate forms via HOȮ radical addition to unsaturated esters during oxidation, leading to cyclic ethers. This pathway parallels lipid peroxidation mechanisms observed in methyl 9-oxononanoate, which reacts with amines to form pyrroles .
- Toxicity and Substrate Specificity: High concentrations of acyl-carnitine conjugates (e.g., dodecanoyl carnitine) inhibit yeast viability, whereas methyl nonanoate at 1 mM enhances ethyl ester production without toxicity .
Key Research Findings and Contradictions
- Enzyme Specificity : AlkB enzymes show higher activity toward methyl esters compared to ethyl esters, suggesting steric or electronic preferences for shorter alkyl chains .
- Toxicity Thresholds: While 1 mM methyl nonanoate is non-toxic to yeast, 1 mM dodecanoyl carnitine completely inhibits fermentation, underscoring the impact of functional groups on bioavailability .
- Structural Stability: Epoxide-containing esters (e.g., methyl 9-(oxiran-2-yl)nonanoate) are more stable under oxidative conditions than keto-esters, which readily form adducts with nucleophiles .
Q & A
Q. What are the optimal synthetic routes for Methyl 9-[(oxoacetyl)oxy]nonanoate, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via esterification of 9-oxononanoic acid with methyl oxoacetate under acidic or enzymatic catalysis. For example, LiOH-mediated hydrolysis of pre-formed esters (e.g., methyl 9-(3-hexyl-1-methyl-1H-pyrazol-5-yl)nonanoate) in tetrahydrofuran (THF)/H₂O (1:1) at reflux achieves >90% yield . Purification via silica gel chromatography (petroleum ether/EtOAc gradients) is recommended, with monitoring by TLC (Rf ~0.5) . Key parameters include stoichiometric control of the oxoacetyl group and inert atmosphere to prevent oxidation.
Q. How can this compound be characterized using analytical techniques?
- Methodological Answer :
- GC-MS : Derivatize with trimethylsilyl (TMS) reagents to improve volatility. Predicted Kovats retention indices are 1581–1802 for TMS derivatives, using semi-standard non-polar columns .
- NMR : ¹H NMR signals for the oxoacetyl group appear at δ ~2.48–2.56 ppm (m, 4H), while methyl ester protons resonate at δ ~3.72 ppm (s, 3H) .
- HRMS : Expected [M+H]⁺ for C₁₁H₁₈O₅ is 231.1234; deviations >0.5 ppm suggest impurities .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer : The ester group is prone to hydrolysis under basic conditions. Store at –20°C in anhydrous solvents (e.g., THF or DCM) with molecular sieves. Monitor degradation via LC-MS for peaks corresponding to 9-oxononanoic acid (C₉H₁₆O₃, [M-H]⁻ = 171.1028) . Avoid exposure to UV light, which may catalyze radical oxidation of the oxoacetyl moiety .
Advanced Research Questions
Q. How can conflicting spectral data for this compound be resolved?
- Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents or stereoisomers. For example, TMS-derivatized samples may show multiple peaks due to incomplete silylation . Use high-purity deuterated solvents (e.g., CDCl₃) and confirm assignments via 2D NMR (COSY, HSQC). Cross-validate with computational predictions (e.g., DFT-calculated chemical shifts) .
Q. What experimental designs are suitable for studying the compound’s reactivity in oxidation pathways?
- Methodological Answer : Use a jet-stirred reactor (JSR) under controlled O₂ partial pressures to simulate combustion conditions. Monitor intermediates like methyl 9-(oxiran-2-yl)nonanoate via GC×GC-TOFMS, which forms via HOȮ radical addition to the ester’s α,β-unsaturated region . Kinetic modeling (e.g., using CHEMKIN) can quantify rate constants for epoxidation vs. chain scission.
Q. How can enantiomeric purity be assessed if chiral centers are introduced during synthesis?
- Methodological Answer : Employ chiral stationary phases (e.g., Chiralcel OD-H) for HPLC analysis. For example, (R)-methyl 3-((4-methoxybenzyl)oxy)butanoate derivatives show distinct retention times (ΔR >2 min) under isocratic elution (hexane/isopropanol 90:10) . Polarimetry ([α]D²⁵) and circular dichroism (CD) spectra further confirm enantiomeric excess (>98% ee).
Q. What strategies mitigate interference from byproducts in biological activity assays?
- Methodological Answer : Pre-purify the compound via preparative HPLC (C18 column, acetonitrile/H₂O gradient). For cellular assays (e.g., TRPV1 modulation), use blank controls spiked with synthetic byproducts (e.g., methyl 9-(3-hexyl-4,5-dihydro-1H-pyrazol-5-yl)nonanoate) to quantify false-positive signals . LC-MS/MS with MRM transitions (e.g., m/z 231→85) enhances specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
